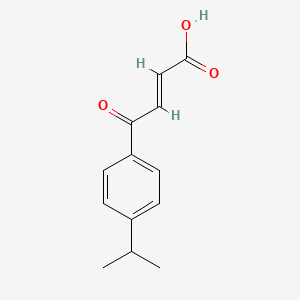

3-(4-Isopropylbenzoyl)acrylic acid

Description

Contextualization within Benzoyl Acrylic Acid Derivatives Research

Benzoylacrylic acid and its derivatives are a well-established class of compounds in chemical research. The parent compound, β-benzoylacrylic acid, can be synthesized through various methods, including the condensation of acetophenone (B1666503) with chloral (B1216628) followed by hydrolysis and dehydration, or the reaction of phenylzinc chloride with maleic anhydride (B1165640). orgsyn.org These derivatives are characterized by a benzoyl group attached to an acrylic acid backbone, creating a bifunctional molecule with a ketone and a carboxylic acid.

The research into benzoyl acrylic acid derivatives is driven by their utility as precursors in the synthesis of a wide array of heterocyclic compounds and other complex organic structures. The presence of both a carbonyl group and a carbon-carbon double bond in conjugation with a carboxylic acid group allows for a variety of chemical transformations.

3-(4-Isopropylbenzoyl)acrylic acid fits within this research landscape as a specific analogue where the phenyl ring of the benzoyl group is substituted at the para-position with an isopropyl group. This substitution can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting products. Research on similar substituted benzoylacrylic acids, such as 3-(4-methylbenzoyl)acrylic acid, indicates that modifications to the phenyl ring are a common strategy to tune the molecule's characteristics for specific applications. sigmaaldrich.com

Significance as a Synthetic Intermediate and Organic Building Block

The primary significance of this compound in academic research lies in its role as a synthetic intermediate and an organic building block. The term "building block" in organic chemistry refers to a molecule that can be readily incorporated into the synthesis of larger, more complex molecules. The varied reactivity of the functional groups in this compound makes it an excellent candidate for this role.

The acrylic acid moiety can participate in reactions typical of α,β-unsaturated carboxylic acids, such as Michael additions, esterifications, and amide bond formations. For instance, the ethyl ester of 3-benzoylacrylic acid is used in Michael addition reactions with compounds like alanine (B10760859) benzyl (B1604629) ester. google.com The ketone group can undergo reactions such as reduction, condensation, and the formation of hydrazones.

This dual reactivity allows for the construction of diverse molecular scaffolds. For example, benzoylacrylic acid derivatives are used as intermediates in the preparation of other compounds, including those with potential pharmaceutical applications. google.com The isopropyl group on the phenyl ring of this compound can also influence the solubility and lipophilicity of the final products, which is a critical consideration in fields like medicinal chemistry.

While specific, large-scale applications of this compound are not widely documented in publicly available literature, its availability from chemical suppliers for research purposes suggests its ongoing use in laboratory-scale synthesis and exploratory studies. scbt.com The investigation of such derivatives contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies.

Chemical and Physical Properties of Related Compounds

To provide context, the properties of the parent compound, 3-Benzoylacrylic acid, and a closely related derivative, 3-(4-Methylbenzoyl)acrylic acid, are presented below. These values offer an insight into the general characteristics of this class of compounds.

| Property | 3-Benzoylacrylic acid | 3-(4-Methylbenzoyl)acrylic acid |

| Molecular Formula | C₁₀H₈O₃ | C₁₁H₁₀O₃ |

| Molecular Weight | 176.17 g/mol nih.gov | 190.20 g/mol sigmaaldrich.com |

| Physical Appearance | Yellow odorless crystalline powder nih.gov | Solid sigmaaldrich.com |

| Melting Point | 94-96 °C (anhydrous) orgsyn.org | Not specified |

| CAS Number | 583-06-2 nih.gov | 20972-36-5 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-oxo-4-(4-propan-2-ylphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-9H,1-2H3,(H,15,16)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKCMDZQHQJWAK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901834 | |

| Record name | NoName_1004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 3 4 Isopropylbenzoyl Acrylic Acid and Its Derivatives in Research

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 3-(4-Isopropylbenzoyl)acrylic acid, the signals corresponding to the protons can be assigned to their specific chemical environments. The protons on the acrylic acid moiety, specifically the vinyl protons, typically appear as doublets in the downfield region of the spectrum due to the electron-withdrawing effects of the adjacent carbonyl and carboxyl groups. The aromatic protons of the isopropylbenzoyl group exhibit characteristic splitting patterns in the aromatic region of the spectrum. The isopropyl group itself is identifiable by a septet for the single methine proton and a doublet for the six equivalent methyl protons. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone and the carboxyl carbon of the acid are typically found at the most downfield shifts. The carbons of the aromatic ring and the double bond appear in the intermediate region, while the aliphatic carbons of the isopropyl group are observed at the most upfield shifts. chemicalbook.com The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are crucial for the unambiguous structural assignment of this compound and its derivatives. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Acrylic Acid Derivatives Note: The following table presents a generalized view of expected chemical shifts for functional groups found in acrylic acid derivatives. Actual values for this compound may vary.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 |

| Vinylic C=CH | 5.5 - 7.5 | 120 - 145 |

| Aromatic (Ar-H) | 7.0 - 8.5 | 125 - 150 |

| Ketone Carbonyl (C=O) | - | 190 - 205 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The FTIR spectrum of this compound displays several key absorption bands that confirm its structure. rjpbcs.com A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. spectroscopyonline.comnist.gov The spectrum also shows two distinct carbonyl (C=O) stretching absorptions. The peak corresponding to the ketone carbonyl group appears around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl peak is found at a slightly higher frequency, typically between 1700-1725 cm⁻¹. researchgate.netresearchgate.net

Furthermore, the C=C stretching vibration of the acrylic double bond gives rise to an absorption band in the 1620-1640 cm⁻¹ region. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. nist.gov These characteristic absorption frequencies provide definitive evidence for the presence of the key functional groups within the this compound molecule. nist.gov

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ketone | C=O Stretch | 1680 - 1700 |

| Alkene | C=C Stretch | 1620 - 1640 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated systems.

For this compound, the UV-Vis spectrum is expected to show strong absorption bands due to the presence of multiple chromophores. The benzoyl group and the acrylic acid moiety form an extended conjugated system, which leads to π → π* transitions at relatively long wavelengths. researchgate.netscience-softcon.de The presence of the carbonyl groups also allows for n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands. nsf.govnsf.gov The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. The study of the UV-Vis spectrum helps to understand the electronic structure of the molecule and can be used for quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. rsc.org By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to deduce a unique molecular formula.

For this compound (C₁₃H₁₄O₃), HRMS would be used to confirm its elemental composition. The calculated exact mass for this formula is 218.0943 g/mol . scbt.com An experimental HRMS measurement that provides a mass value very close to this calculated value (typically within a few parts per million) serves as strong evidence for the correct molecular formula, distinguishing it from other possible compounds with the same nominal mass. nist.gov

Solid-State Structural Analysis and Morphology

While spectroscopic techniques reveal the molecular structure, solid-state analysis provides information about how these molecules are arranged in a crystalline material. This arrangement can significantly impact the physical properties of the compound.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are passed through a single crystal of the compound, it is possible to determine the precise bond lengths, bond angles, and intermolecular interactions.

An XRD analysis of this compound would reveal the unit cell dimensions of its crystal lattice and the spatial arrangement of the molecules within it. This information is critical for understanding the intermolecular forces, such as hydrogen bonding between the carboxylic acid groups and potential π-π stacking interactions between the aromatic rings, that govern the crystal packing. bibliotekanauki.pl These interactions play a key role in determining the compound's melting point, solubility, and other macroscopic properties. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique used to analyze the surface topography and morphology of solid materials. In the study of acrylic acid-based hydrogels, SEM provides valuable insights into their three-dimensional network structure, porosity, and surface characteristics.

For instance, the SEM analysis of hydrogels synthesized from basil seed gum and acrylic acid revealed a surface that was irregular, rough, and porous. researchgate.net This morphology is considered advantageous for the entrapment of solute particles within the hydrogel matrix. researchgate.net Similarly, studies on hydrogels made from chitosan (B1678972) and acrylic acid have also shown a porous nature, which is a key factor in their high swelling index and suitability for applications like controlled drug release. The porous structure allows for efficient absorption and release of substances.

The morphology of these hydrogels can be influenced by the preparation method and the components used. For example, SEM images of hydrogels based on chitosan and acrylic polymers have been used to confirm the successful integration of different polymer components and to observe the resulting surface features.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique for determining the elemental composition of a compound. It is used to verify the stoichiometry of synthesized compounds by comparing the experimentally determined percentages of elements (like carbon, hydrogen, and oxygen) with the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C13H14O3. biosynth.com The elemental composition can be calculated as follows:

Carbon (C): 71.54%

Hydrogen (H): 6.47%

Oxygen (O): 22.00%

Deviations between the experimental and calculated values can indicate the presence of impurities or that the desired compound was not successfully synthesized.

Table 1: Calculated Elemental Composition of this compound and Related Compounds

| Compound Name | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Oxygen (Calculated) |

|---|---|---|---|---|

| This compound | C13H14O3 | 71.54 | 6.47 | 22.00 |

| 3-Benzoylacrylic acid | C10H8O3 | 68.18 | 4.58 | 27.25 |

Thermal Analysis Techniques for Investigating Material Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to characterize materials like this compound and its derivatives.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of a material. The technique involves monitoring the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which the material degrades.

In the context of polymers containing acrylic acid, TGA is used to determine their thermal degradation profiles. For example, studies on copolymers of polypropyleneglycolfumaratephthalate with acrylic acid have shown that the thermal decomposition process results in the formation of gaseous products such as carbon monoxide and carbon dioxide at temperatures around 340-350 °C. nih.gov The analysis of these decomposition products, often coupled with mass spectrometry (TGA-MS) or infrared spectroscopy (TGA-IR), provides a deeper understanding of the degradation mechanism. nih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify phase transitions such as melting, crystallization, and glass transitions.

For copolymers containing acrylic acid, DSC can reveal important thermal properties. For instance, in the analysis of polypropyleneglycolfumaratephthalate and acrylic acid copolymers, DSC has been used to identify melting peaks. nih.gov A copolymer with a higher proportion of acrylic acid (93.23 mol. %) exhibited a melting peak (ΔTmax) at 340 °C with an enthalpy of fusion (ΔHf) of 68.52 J/g. nih.gov In contrast, a copolymer with a lower acrylic acid content (13.33 mol. %) showed a melting peak at 350 °C with a higher enthalpy of fusion of 100.98 J/g. nih.gov This data indicates how the composition of the copolymer influences its crystalline structure and melting behavior.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Benzoylacrylic acid |

| 3-(4-Methylbenzoyl)acrylic acid |

| Acrylic acid |

| Basil seed gum |

| Carbon dioxide |

| Carbon monoxide |

| Chitosan |

Theoretical and Computational Chemistry of 3 4 Isopropylbenzoyl Acrylic Acid and Analogues

Quantum Chemical Modeling for Electronic Structure and Reactivity Prediction

Quantum chemical modeling serves as a powerful tool to investigate the electronic properties and predict the reactivity of 3-(4-isopropylbenzoyl)acrylic acid and related molecules. These methods, rooted in quantum mechanics, allow for the detailed analysis of molecular orbitals and electron distribution, which are fundamental to understanding chemical behavior. cuny.edu

Density Functional Theory (DFT) Applications in Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to determine the structural and electronic properties of molecules. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can accurately predict geometrical parameters such as bond lengths and angles. mdpi.comals-journal.com For acrylic acid derivatives, DFT has been successfully used to study their structural and spectral properties. mdpi.com

Theoretical calculations using DFT can elucidate a range of molecular properties for this compound and its analogues. These include the optimization of the molecular structure to find the most stable conformation. mdpi.com Furthermore, DFT is instrumental in calculating vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. environmentaljournals.org Electronic properties such as ionization potential, electron affinity, and chemical hardness can also be derived from DFT calculations, providing a comprehensive understanding of the molecule's reactivity. nih.gov

Table 1: Calculated Molecular Properties of Acrylic Acid Derivatives using DFT

| Property | 3-(4-chlorophenyl)acrylic acid (4a) | 3-(4-chlorophenyl)-3-(3,4,5-trimethoxybenzamido)acrylic acid (4b) |

|---|---|---|

| IC50 (µM) against MDA-MB-231 | >100 | 3.24 ± 0.13 |

This table presents the in vitro cytotoxic activity of synthesized acrylic acid derivatives against the MDA-MB-231 breast carcinoma cell line. nih.gov

Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For this compound and its analogues, FMO analysis can predict their behavior in various chemical reactions. For instance, in cycloaddition reactions, the overlap between the HOMO of one reactant and the LUMO of the other dictates the feasibility and stereochemical outcome of the reaction. wikipedia.org The distribution and symmetry of these frontier orbitals are key to understanding the reaction mechanism. FMO theory has been successfully applied to explain the outcomes of Diels-Alder reactions and other pericyclic reactions involving similar compounds. wikipedia.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies of a Quinoline Based Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.992 |

| LUMO Energy | -2.176 |

| HOMO-LUMO Gap | 3.816 |

This table showcases the HOMO-LUMO energy gap calculated for a potent quinoline-based derivative, indicating its electronic properties and reactivity. researchgate.net

Semiempirical Methods for Thermochemical and Electronic Properties

While DFT provides high accuracy, its computational cost can be significant for large molecules. Semiempirical methods offer a faster alternative by incorporating experimental parameters to simplify quantum mechanical calculations. These methods are particularly useful for determining thermochemical properties like heat of formation and for preliminary electronic property analysis of large sets of molecules.

For compounds like this compound, semiempirical methods can be employed to quickly screen for analogues with desirable electronic characteristics. These calculations can provide valuable insights into trends in ionization potentials, electron affinities, and dipole moments across a series of related compounds, guiding further, more rigorous computational studies.

Molecular Simulations for Conformational and Intermolecular Interactions

Molecular simulations, including molecular dynamics, provide a dynamic picture of molecules, allowing for the exploration of their conformational landscapes and intermolecular interactions over time. nih.govnih.gov These methods are essential for understanding how these molecules behave in different environments, such as in solution or in a crystal lattice. nih.gov

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its interactions with other molecules. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor). researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the aromatic ring would exhibit a positive potential. This information is crucial for understanding hydrogen bonding patterns and other non-covalent interactions that govern the molecule's behavior. researchgate.net

Computational Crystallography for Unit Cell and Packing Analysis

Computational crystallography utilizes computational methods to predict and analyze the crystal structure of molecules. By understanding the arrangement of molecules in a crystal lattice, one can gain insights into the solid-state properties of the material. This analysis involves predicting the unit cell parameters and the packing arrangement of the molecules.

For analogues of this compound, such as 3-(phenylcarbamoyl)acrylic acid, X-ray diffraction analysis reveals how molecules are linked together in the crystal through hydrogen bonds. researchgate.net In the case of 3-(phenylcarbamoyl)acrylic acid, N—H⋯O hydrogen bonds form chains of molecules, which are further consolidated by C—H⋯O interactions. researchgate.net Computational methods can complement these experimental findings by simulating the crystal packing and helping to understand the forces that stabilize the crystal structure.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Benzoylacrylic acid nih.gov |

| 3-(4-tert-Butylbenzoyl)acrylic acid nih.gov |

| 3-(4-chlorophenyl)acrylic acid nih.gov |

| 3-(4-chlorophenyl)-3-(3,4,5-trimethoxybenzamido)acrylic acid nih.gov |

| 3-(phenylcarbamoyl)acrylic acid researchgate.net |

| 2-methylquinoline researchgate.net |

| 1-benzofuran-2-carboxylic acid researchgate.net |

| 1-benzofuran-3-carboxylic acid researchgate.net |

| Anagrelide researchgate.net |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one mdpi.com |

| Amitriptyline als-journal.com |

| poly(N-vinylpyrrolidone)-b-poly(4-vinyl benzene (B151609) chloride) environmentaljournals.org |

| 1-palmitoyl-2-oleoyl phosphatidylcholine nih.gov |

| 1-palmitoyl-2-oleoyl phosphatidic acid nih.gov |

| Cholesterol nih.gov |

| Ala-Pro dipeptide researchgate.net |

| Maltose nih.gov |

Computational Prediction of Spectroscopic Parameters

The in-silico prediction of spectroscopic parameters has become an indispensable tool in modern chemical research, offering insights that complement and guide experimental work. For this compound and its analogues, computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful means to predict various spectroscopic properties, including vibrational, electronic, and nuclear magnetic resonance spectra. These predictions are crucial for structural elucidation, understanding electronic properties, and interpreting experimental data.

Vibrational Spectra (IR and Raman)

Computational chemistry offers robust methods for predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. The B3LYP functional combined with a suitable basis set, such as 6-31G(d), is a commonly employed method for such calculations due to its balance of accuracy and computational cost. nih.gov

The theoretical harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. A detailed analysis of the calculated vibrational modes can be performed through Potential Energy Distribution (PED) analysis, which provides a quantitative measure of the contribution of individual internal coordinates to each normal mode of vibration.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands corresponding to its distinct functional groups. The table below presents a hypothetical set of predicted vibrational frequencies based on computational studies of analogous molecules containing benzoyl, acrylic acid, and isopropyl moieties.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment Description |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | ~3500 (broad) | - | Stretching of the hydroxyl group, often broad due to hydrogen bonding. |

| Carboxylic Acid (-COOH) | C=O stretch | ~1720 | ~1715 | Stretching of the carbonyl group in the carboxylic acid moiety. |

| Benzoyl (C₆H₄-C=O) | C=O stretch | ~1680 | ~1675 | Stretching of the ketone carbonyl group, conjugated to the aromatic ring. |

| Acrylic Acid (C=C-COOH) | C=C stretch | ~1640 | ~1635 | Stretching of the carbon-carbon double bond in the acrylic acid moiety. |

| Isopropyl (-CH(CH₃)₂) | C-H symmetric stretch | ~2870 | ~2865 | Symmetric stretching of the C-H bonds in the methyl groups. |

| Isopropyl (-CH(CH₃)₂) | C-H asymmetric stretch | ~2960 | ~2955 | Asymmetric stretching of the C-H bonds in the methyl groups. |

| Aromatic Ring (C₆H₄) | C-H stretch | ~3050 | ~3045 | Stretching of the C-H bonds on the aromatic ring. |

| Aromatic Ring (C₆H₄) | Ring breathing | ~1000 | ~995 | Symmetric in-plane stretching of the aromatic ring. |

Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commedium.com This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The choice of functional and basis set can significantly impact the accuracy of the predicted spectra. acs.org For molecules with significant charge-transfer character, such as those containing benzophenone-like structures, hybrid functionals are often employed. acs.org

The predicted UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The benzoyl chromophore, in particular, will contribute significantly to the absorption profile. The table below outlines the expected electronic transitions for this compound based on TD-DFT calculations of similar compounds.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | ~250-280 | High | Associated with the aromatic benzoyl system and the conjugated acrylic acid moiety. |

| n → π | ~320-350 | Low | Originating from the non-bonding electrons of the carbonyl oxygen atoms. |

Nuclear Magnetic Resonance (NMR) Spectra

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) is another area where computational chemistry provides valuable insights. The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is widely used for this purpose. Calculations are typically performed on the optimized geometry of the molecule.

For this compound, the ¹H and ¹³C NMR spectra would display signals characteristic of the protons and carbons in their specific chemical environments. The table below presents a hypothetical set of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on computational studies of acrylic acid derivatives and substituted benzenes. researchgate.netresearchgate.net

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Description |

|---|---|---|---|---|

| Carboxylic Acid (C=O) | ~170-175 | Carboxylic Acid (-OH) | ~10-12 (broad) | The acidic proton, often broad and downfield. |

| Benzoyl (C=O) | ~195-200 | Aromatic (ortho to C=O) | ~7.8-8.0 | Protons on the aromatic ring adjacent to the carbonyl group. |

| Acrylic (α-carbon) | ~125-130 | Aromatic (meta to C=O) | ~7.4-7.6 | Protons on the aromatic ring adjacent to the isopropyl group. |

| Acrylic (β-carbon) | ~140-145 | Acrylic (α-proton) | ~6.4-6.6 | Proton on the carbon adjacent to the carboxylic acid group. |

| Aromatic (ipso-C=O) | ~135-140 | Acrylic (β-proton) | ~7.5-7.7 | Proton on the carbon adjacent to the benzoyl group. |

| Aromatic (ipso-isopropyl) | ~150-155 | Isopropyl (-CH) | ~3.0-3.2 | The methine proton of the isopropyl group. |

| Isopropyl (-CH) | ~30-35 | Isopropyl (-CH₃) | ~1.2-1.4 | The methyl protons of the isopropyl group. |

| Isopropyl (-CH₃) | ~20-25 | - | - | - |

Derivatization and Polymerization Research Involving Acrylic Acid Moieties

Synthesis of Novel Chemical Derivatives of 3-(4-Isopropylbenzoyl)acrylic Acid

The synthesis of new chemical derivatives from a parent compound like this compound is a fundamental step in developing materials with tailored properties. While specific research on the derivatization of this compound is not extensively detailed in the provided search results, the principles of modifying poly(acrylic acid) (PAA) can be extrapolated. The carboxyl group of PAA is a prime site for chemical modification.

For instance, PAA can be converted into various modified polymers through reactions with different organic compounds, such as aromatic amines and acids. sapub.org This can lead to the formation of polyacryloylhydrazones or polyacryloylhydroxamic acid, which can then be used to create metal-containing derivatives. sapub.org These modifications aim to introduce new functional groups, thereby altering the polymer's chemical and physical properties for specific applications, such as heavy metal ion recovery or as polymeric antioxidants. sapub.org

Advanced Polymerization Strategies for Acrylic Acid and its Ester Derivatives

The polymerization of acrylic acid and its esters is crucial for creating a wide range of materials. Advanced strategies have been developed to control the polymer architecture, introduce specific functionalities, and combine with other materials to create high-performance composites.

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method for a variety of monomers, including styrenes and (meth)acrylates. wikipedia.org It enables the synthesis of polymers with high number average molecular weight and low polydispersity (typically between 1.05 and 1.2). wikipedia.org The key to ATRP is the reversible activation and deactivation of growing polymer chains, typically using a transition metal catalyst. wikipedia.org However, the direct ATRP of acrylic acid can be problematic due to the potential for the carboxylic acid group to ligate the metal catalyst. acs.org

Recent advancements have focused on developing more tolerant ATRP systems. For example, visible-light-induced ATRP using a dual catalytic system of an organic photoredox catalyst and a copper complex has been shown to be effective for the polymerization of acrylates in aqueous media, even in the presence of oxygen. nih.govacs.org This method has been successfully applied to various hydrophilic acrylate (B77674) monomers, including 2-hydroxyethyl acrylate and carboxybetaine acrylate, and has been used to synthesize well-defined protein-polymer hybrids. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that is particularly well-suited for the polymerization of acrylic acid. acs.orgtandfonline.com RAFT allows for the synthesis of PAA with controlled molecular weight and low polydispersity, even at high conversions. tandfonline.comtandfonline.com The process typically involves a trithiocarbonate (B1256668) or dithiobenzoate as a RAFT agent. tandfonline.comresearchgate.net Studies have shown that RAFT polymerization of acrylic acid can be successfully carried out in various solvents, including water, which is an environmentally friendly option. tandfonline.comacs.org The pH of the aqueous medium can influence the polymerization kinetics and the properties of the resulting polymer. acs.org

Table 1: Comparison of Controlled Radical Polymerization Techniques for Acrylic Monomers

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) |

| Control Mechanism | Reversible activation/deactivation of dormant species by a transition metal catalyst. wikipedia.org | Reversible chain transfer between active and dormant polymer chains mediated by a RAFT agent. tandfonline.com |

| Monomer Scope | Wide range, including styrenes and (meth)acrylates. wikipedia.org | Very broad, including a wide variety of functional monomers like acrylic acid. acs.orgtandfonline.com |

| Acrylic Acid Polymerization | Can be problematic due to catalyst-acid interaction. acs.org | Highly successful for direct polymerization of acrylic acid. acs.orgtandfonline.com |

| Typical Polydispersity | Low (1.05 - 1.2). wikipedia.org | Low (typically < 1.3). researchgate.net |

| Key Components | Monomer, initiator, transition metal catalyst, ligand. wikipedia.org | Monomer, initiator, RAFT agent. tandfonline.com |

| Recent Advances | Visible-light-induced and oxygen-tolerant systems. nih.govacs.org | Polymerization in aqueous media. tandfonline.comacs.org |

Graft Copolymerization onto Biomaterials

Graft copolymerization is a technique used to modify the properties of natural polymers by attaching synthetic polymer chains. This approach is particularly relevant for biomaterials, where the goal is often to enhance properties like water absorption, mechanical strength, or biocompatibility.

Acrylic acid is a common monomer used for grafting onto various biomaterials, including polysaccharides like starch and chitosan (B1678972). researchgate.netnih.govrug.nl The grafting process typically involves initiating free radical polymerization of acrylic acid in the presence of the biomaterial. nih.gov The resulting graft copolymer combines the properties of both the natural backbone and the synthetic PAA chains. mdpi.com

For example, grafting acrylic acid onto chitosan has been shown to produce superabsorbent polymers with applications as water-retaining agents. nih.gov Similarly, grafting PAA onto starch can create materials with potential uses as sizing agents in the textile industry or as superabsorbent materials. researchgate.netmdpi.com The efficiency of the grafting process, including the grafting percentage and selectivity, can be influenced by factors such as the type of initiator used and the reaction conditions. mdpi.commdpi.com

Table 2: Examples of Acrylic Acid Graft Copolymerization onto Biomaterials

| Biomaterial Backbone | Initiator System | Key Findings | Potential Applications |

| Chitosan | Free radical initiator | Successful grafting of PAA onto the chitosan backbone, resulting in a superabsorbent polymer with a porous structure. nih.gov | Water-retaining agent. nih.gov |

| Chitosan-Cellulose Hybrid | Not specified | Grafted copolymer exhibited high mass transfer and good mechanical strength. nih.gov | Elimination of water hardness. nih.gov |

| Starch | Potassium persulfate | Grafting of PAA onto hydrolyzed potato starch. researchgate.net | Sizing agent for yarn. researchgate.net |

| Starch | Fenton's reagent (Fe²⁺/H₂O₂) | Explored methods to improve grafting selectivity versus homopolymer formation. mdpi.commdpi.com | Renewable alternatives for water-soluble performance polymers. mdpi.com |

| Cellophane | Ferrous ion-hydrogen peroxide | Studied variables affecting grafting yield and efficiency. tandfonline.com | Improved membranes. tandfonline.com |

Cationic Polymerization in the Context of Vinyl Monomers

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic active center. nih.gov This technique is commonly used for monomers like vinyl ethers and isobutylene. nih.gov

While acrylic acid itself is not typically polymerized via cationic methods due to the electron-withdrawing nature of the carboxyl group, understanding the principles of cationic polymerization is important in the broader context of vinyl monomers. Cationic polymerization is notoriously sensitive to water, which can act as a termination agent. rsc.org However, the development of water-tolerant Lewis acid catalysts has enabled cationic polymerization to be carried out in aqueous dispersed media. rsc.orgacs.org

Recent advancements in cationic polymerization include the development of cationic RAFT polymerization and the use of external stimuli like light to control the polymerization process. nih.govacs.org These innovations have expanded the scope of cationic polymerization, allowing for the synthesis of well-defined polymers under milder reaction conditions. nih.gov

Post-Polymerization Chemical Modification of Poly(acrylic acid) Architectures

Post-polymerization modification (PPM) is a powerful strategy for introducing new functionalities into pre-existing polymers. rsc.orgcardiff.ac.uk This approach allows for the creation of a diverse library of functional polymers from a single parent polymer.

For PAA, the carboxylic acid groups along the polymer backbone are readily available for a variety of chemical transformations. rsc.org For instance, the direct addition of polymeric carboxylic acids to allene (B1206475) sulfonamides has been demonstrated as a viable PPM process for both acrylic acid and methacrylic acid copolymers, achieving good conversion rates. rsc.orgcardiff.ac.ukresearchgate.net

Crosslinking Mechanisms and Network Formation

Crosslinking is a crucial post-polymerization modification that transforms linear or branched polymers into three-dimensional networks, often resulting in the formation of hydrogels. researchgate.net These networks can exhibit properties like high water absorbency and responsiveness to external stimuli such as pH and temperature. aip.org

For PAA, crosslinking can be achieved through various methods. Chemical crosslinking involves the use of a bifunctional crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), during the polymerization of acrylic acid monomers. aip.org This results in a covalently crosslinked network.

Another approach is ionic crosslinking, where multivalent cations like Fe³⁺ can form dynamic and reversible ionic crosslinks between PAA chains. rsc.org This dual crosslinking approach, combining both covalent and ionic crosslinks, can lead to hydrogels with superior mechanical properties and high swelling capacity. rsc.org

The crosslinking of PAA with other polymers, such as polyvinyl alcohol (PVA), can also be achieved using crosslinkers like glutaraldehyde (B144438). researchgate.netrsc.org This reaction typically involves the formation of acetal (B89532) bonds between the hydroxyl groups of PVA and the aldehyde groups of glutaraldehyde, with the PAA being entrapped within the crosslinked PVA matrix. researchgate.netnih.gov The resulting hydrogels can exhibit pH sensitivity and find applications in various fields.

Mannich Reaction for Cationic Polymer Synthesis

The Mannich reaction is a prominent organic reaction utilized for the aminomethylation of acidic protons located on carbon atoms. In the realm of polymer chemistry, this reaction has been adapted to modify polymers containing acrylic acid moieties, thereby introducing cationic charges onto the polymer backbone. This modification is instrumental in altering the polymer's properties, such as its solubility, charge density, and interaction with other materials, making it suitable for a variety of applications, including as flocculating agents in wastewater treatment and as retanning agents in the leather industry. rsc.orggoogle.com

The reaction typically involves the treatment of a polymer containing acrylic acid units with a secondary amine and an aldehyde, most commonly formaldehyde. The process results in the formation of tertiary aminoalkyl groups along the polymer chain, which imparts cationic properties to the polymer. google.com The degree of this conversion, often referred to as the "charge density," is a critical parameter that influences the performance of the resulting cationic polymer. google.com

Detailed Research Findings

Research into the Mannich reaction on acrylic acid-containing polymers has revealed several key aspects that influence the efficiency of cationization. One study systematically investigated the catalytic Mannich reaction of poly(acrylic acid) to optimize the reaction conditions for achieving a high degree of modification. rsc.org The study explored the influence of the molar ratios of the reactants and the amount of catalyst on the degree of cationization.

The general reaction scheme for the Mannich reaction on a polymer with acrylic acid moieties can be represented as follows:

(Polymer with Acrylic Acid Moiety) + Secondary Amine + Aldehyde → Cationic Polymer

A specific investigation into the catalytic Mannich reaction of poly(acrylic acid) homopolymers utilized diethanolamine (B148213) as the secondary amine and glutaraldehyde as the aldehyde, with sodium hydride (NaH) as a catalyst. rsc.org The study found that the amount of catalyst was the most significant factor affecting the degree of modification, followed by the amounts of amine and aldehyde. rsc.org

The optimal reaction conditions for the cationization of poly(acrylic acid) at room temperature were determined through orthogonal experiments. rsc.org These conditions, along with the resulting degree of modification, are summarized in the table below.

| Parameter | Optimal Condition |

| Molar Ratio (Polyacrylic acid : Glutaraldehyde : Diethanolamine) | 1.0 : 1.4 : 1.0 |

| Catalyst (NaH) Amount | 7% |

| Maximum Degree of Modification | 63.0% |

| Table 1: Optimal Conditions for the Catalytic Mannich Reaction of Poly(acrylic acid) rsc.org |

The data indicates that a significant portion of the acrylic acid units within the polymer can be successfully functionalized through the Mannich reaction under optimized conditions, leading to a polymer with a substantial cationic charge.

Further research has also explored the use of the Mannich reaction on copolymers of acrylic acid. For instance, a poly(acrylate-acrylamide-methyl acrylate) terpolymer was synthesized and subsequently modified via the catalyzed Mannich reaction. rsc.org This resulted in the creation of a novel amphoteric acrylic acid copolymer retanning agent with a modification degree of 50.2%. rsc.org The application of this modified polymer in leather tanning demonstrated improved dye-uptake and color depth, highlighting the practical benefits of this synthetic approach. rsc.org

While specific research on the derivatization of This compound through the Mannich reaction is not extensively documented in the available literature, the principles established from studies on poly(acrylic acid) provide a foundational understanding of how such a reaction could be approached. The presence of the acrylic acid moiety in This compound suggests its potential to undergo similar aminomethylation reactions to yield novel cationic compounds or polymers with unique properties imparted by the isopropylbenzoyl group.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for High-Precision Analysis

Chromatographic techniques are fundamental in the analysis of 3-(4-Isopropylbenzoyl)acrylic acid, offering high-resolution separation and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play significant roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is essential for accurate quantification and impurity profiling.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds such as this compound. The separation is typically achieved using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.

Method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and analysis time. A typical starting point would be a C18 column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to control the pH and ensure the carboxylic acid group is in a consistent ionization state. nih.gov Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to effectively separate the main compound from its impurities. waters.com

Validation of the developed HPLC method is a critical step to ensure its reliability. This process involves demonstrating the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, linearity would be established by analyzing a series of standard solutions of this compound at different concentrations and plotting the detector response against the concentration. A correlation coefficient (r²) close to 0.999 would indicate a strong linear relationship. nih.gov Accuracy is determined by spiking a sample with a known amount of the compound and measuring the recovery, with typical acceptance criteria being between 98% and 102%. Precision is assessed by repeatedly analyzing the same sample, and the results are expressed as the relative standard deviation (RSD), which should ideally be less than 2%.

A study on the related compound ketoprofen (B1673614) established an RP-HPLC method for the simultaneous determination of six related substances. nih.gov The separation was achieved on a VP-ODS C18 column with a mobile phase of phosphate buffer, acetonitrile, and water. nih.gov Detection was performed at 233 nm. nih.gov For two of the impurities, the linear range of determination was found to be between 0.036 µg/mL and 3.6 µg/mL with a correlation coefficient of 0.9999. nih.gov The average recoveries were between 96.32% and 98.13% with RSD values below 0.43%. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-70% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting conditions for method development.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is invaluable for the definitive identification of this compound and its impurities, especially at trace levels.

In an LC-MS system, after the compounds are separated on the HPLC column, they are introduced into the mass spectrometer's ion source. For a compound like this compound, electrospray ionization (ESI) would be a suitable ionization technique, likely in negative ion mode to deprotonate the carboxylic acid. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For more definitive identification, tandem mass spectrometry (MS/MS) can be used. In this mode, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are detected. This fragmentation pattern provides a structural fingerprint of the molecule.

The development of an LC-MS method for acrylic and maleic acid copolymers has been discussed, highlighting the importance of optimizing ionization conditions. chromforum.org For complex matrices, LC-MS/MS provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). While there is a lack of specific LC-MS data for this compound, methods developed for similar molecules can be adapted. For instance, derivatization with agents like benzoyl chloride has been shown to improve chromatographic retention and detection sensitivity in LC-MS analysis of polar compounds. nih.gov

Gas Chromatography (GC) for Reaction Monitoring and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to its carboxylic acid group, it can be analyzed by GC after derivatization. Derivatization, for example, by esterification of the carboxylic acid, would increase its volatility and thermal stability.

GC is particularly useful for monitoring the progress of the chemical synthesis of this compound by analyzing the disappearance of volatile starting materials and the appearance of intermediates. It is also an excellent tool for impurity profiling, capable of detecting and quantifying volatile organic impurities that may be present from the synthesis or as degradation products.

For impurity profiling, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. The instrument would be equipped with a flame ionization detector (FID) for general-purpose quantitative analysis or a mass spectrometer (MS) for definitive impurity identification. A GC-MS method for determining ketoprofen in horse urine involved liquid-liquid extraction followed by derivatization and injection into the GC-MS system, achieving a limit of quantitation of 10 ng/mL. nih.gov

Table 2: Typical GC Parameters for Impurity Analysis of Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 50-500 amu |

This table outlines a general GC-MS method for the analysis of a derivatized form of the compound.

Complementary Analytical Approaches

While chromatography is the primary tool for detailed analysis, other analytical techniques can serve as complementary methods for quantification and detection.

Spectrophotometric and Colorimetric Methods

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound in solution, provided that it is the only absorbing species or that the absorption of other components does not interfere at the chosen wavelength. The benzoyl and acrylic acid moieties in the structure of the compound would give rise to characteristic UV absorption maxima. For the related compound ketoprofen, UV spectrophotometric methods have been developed with a maximum absorbance at around 260 nm. uobaghdad.edu.iq

Colorimetric methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. For ketoprofen, a kinetic spectrophotometric method has been developed based on its oxidation and subsequent coupling with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored product measured at 605 nm. nih.gov This method demonstrated a linear range of 1-8 µg/mL with a detection limit of 0.07 µg/mL. nih.gov Another method for ketoprofen involves the formation of an ion-pair associate with Astra Phloxin FF dye, which can be extracted and measured at 563 nm. nih.govresearchgate.net This method was linear in the range of 0.8-16.0 µg/mL with a detection limit of 0.037 µg/mL. nih.govresearchgate.net Such approaches could potentially be adapted for the quantification of this compound.

Headspace Analysis for Volatile Components

Headspace analysis, particularly Headspace Gas Chromatography (HS-GC), is a powerful technique for the determination of volatile and semi-volatile organic compounds in a sample matrix. This method is particularly suitable for analyzing residual monomers like acrylic acid in polymers or other materials. researchgate.netnih.gov While direct application studies on this compound are not extensively documented, the principles of HS-GC are broadly applicable.

The methodology involves placing a sample in a sealed vial and heating it to allow volatile components to partition into the gas phase (the "headspace") above the sample. researchgate.net A sample of this gas is then injected into a gas chromatograph for separation and detection.

A common approach involves an indirect method where the acidic analyte reacts with a bicarbonate solution within the sealed vial to generate carbon dioxide (CO₂). researchgate.netnih.gov The amount of CO₂ produced, which is proportional to the analyte's concentration, is then measured by the GC system. This technique has proven effective for quantifying residual acrylic acid in superabsorbent polymers. researchgate.netnih.gov For instance, a method involving water extraction followed by reaction with a bicarbonate solution at 70°C for 20 minutes has been successfully validated. nih.gov

The key parameters for a headspace analysis method include:

Incubation/Oven Temperature: Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace. For acrylic acid analysis, temperatures are typically set between 60°C and 80°C. researchgate.netnih.gov

Incubation Time: Sufficient time is required for the sample to reach equilibrium between the matrix and the headspace. This can range from 5 to 50 minutes depending on the specific method and matrix. researchgate.netnih.gov

Sample Matrix and Preparation: The sample is often dissolved in a suitable solvent or extracted with water. researchgate.netwaters.com For the indirect CO₂ generation method, a bicarbonate solution is added to the vial. nih.gov

Validation Protocols for Robust Analytical Methods

The validation of an analytical method is crucial to ensure its reliability, accuracy, and reproducibility. inab.ie A comprehensive validation protocol assesses several key performance characteristics to demonstrate that the method is suitable for its intended purpose. inab.ienmkl.org The validation process for methods analyzing this compound would follow established guidelines, similar to those used for ketoprofen and acrylic acid. nih.govuobaghdad.edu.iqresearchgate.net

A typical validation protocol includes the following parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a specific range if the response is directly proportional to the concentration. This is typically evaluated by a correlation coefficient (R²) value greater than 0.99. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with accuracy. For acrylic acid analysis using HS-GC-MS, LODs have been reported in the range of 0.06–0.17 mg/L. nih.gov For ketoprofen analysis by HPLC, the LOD can be as low as 0.01 µg/mL. uobaghdad.edu.iq

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ for acrylic acid has been established at 0.18–0.52 mg/L in various food matrices. nih.gov HPLC methods for acrylic acid have reported an LOQ of 2.8 μg/mL. waters.com

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often expressed as a percentage recovery. For acrylic acid, recoveries between 90.97% and 111.93% are considered acceptable. nih.gov

Precision: This assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For acrylic acid analysis, intra-day and inter-day precision values are typically below 10% RSD. nih.gov

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. inab.ie

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. inab.ie

The table below summarizes the validation parameters from a study on acrylic acid detection, which serves as a relevant model for a validation protocol.

| Validation Parameter | Matrix | Result | Reference |

| Linearity (R²) | Crop, Fruit, Beverage, Sauce | > 0.99 | nih.gov |

| LOD (mg/L) | Crop, Fruit, Beverage, Sauce | 0.06–0.17 | nih.gov |

| LOQ (mg/L) | Crop, Fruit, Beverage, Sauce | 0.18–0.52 | nih.gov |

| Accuracy (%) | Crop, Fruit, Beverage, Sauce | 90.97–111.93 | nih.gov |

| Precision (RSD%) | Crop, Fruit, Beverage, Sauce | 0.12–9.61 | nih.gov |

Research Applications in Chemical Science and Advanced Materials

Role as Key Intermediates in Complex Organic Synthesis

The molecular architecture of 3-(4-Isopropylbenzoyl)acrylic acid makes it a valuable building block, or intermediate, for the synthesis of more complex organic molecules. The presence of a ketone, a carboxylic acid, and an α,β-unsaturated system provides multiple reactive sites for a variety of chemical transformations. Research in this area focuses on utilizing these functional groups to construct elaborate molecular frameworks, particularly for pharmacologically active compounds and other specialty chemicals.

One of the most promising applications is in the synthesis of heterocyclic compounds, which are central to many areas of medicinal chemistry. slideshare.netslideshare.net The dicarbonyl functionality, in different forms, can react with various dinucleophiles to form a wide array of five-, six-, and seven-membered rings containing nitrogen, sulfur, or oxygen. For instance, reactions with hydrazines, ureas, and thioureas could yield pyridazinones, pyrimidinones, and thiazinones, respectively. A study on the closely related 3-(4-bromobenzoyl)prop-2-enoic acid demonstrated its utility as a precursor for generating a variety of heterocycles, including pyrimidine (B1678525) thiones, pyranes, and pyridines. researchgate.netresearchgate.net This suggests that this compound could similarly serve as a versatile scaffold for creating libraries of novel heterocyclic compounds for biological screening.

Furthermore, the acrylic acid portion of the molecule is susceptible to Michael additions, allowing for the introduction of a wide range of substituents at the β-position. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. For example, a patented method describes the synthesis of a 4-phenyl-4-oxo-2-butenoate derivative through a Friedel-Crafts reaction involving an aromatic hydrocarbon and a maleic anhydride (B1165640) derivative, highlighting the utility of similar structures in building complex molecules. google.com

While direct synthesis pathways starting from this compound are not extensively documented in publicly available research, its structural similarity to intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) is noteworthy. nsf.govnih.govnih.govpstc.org The synthesis of ketoprofen often involves intermediates with a benzoylphenyl moiety, suggesting that this compound could be a potential precursor or a key building block in the development of new anti-inflammatory agents or other pharmaceuticals. arkema.comcymitquimica.com A supplier of the compound notes its potential as a "useful scaffold for the synthesis of new chemical compounds." biosynth.com

Polymer and Material Design Utilizing Acrylic Acid Derivatives

The incorporation of acrylic acid and its derivatives into polymers is a well-established strategy for designing materials with tailored properties. The carboxylic acid group can impart hydrophilicity, pH-responsiveness, and sites for cross-linking or further functionalization. While specific research on polymers derived from this compound is limited, the broader field of acrylic polymer chemistry provides a strong basis for its potential applications.

Development of Polymeric Nanofibres for Advanced Sensing Platforms

Polymeric nanofibers, typically produced by electrospinning, offer a high surface-area-to-volume ratio, making them ideal for use in advanced sensing platforms. While there is no specific research detailing the use of this compound in this context, the functional groups within the molecule suggest its potential utility. The aromatic isopropylbenzoyl group could enhance the sensitivity and selectivity of a sensor for specific aromatic analytes through π-π stacking interactions.

General research in this area has demonstrated the fabrication of nanofibers from poly(acrylic acid) and its copolymers. nih.gov For instance, thermo- and pH-sensitive nanofibers have been created from a copolymer of poly(N-isopropylacrylamide)-co-poly(acrylic acid) (P(NIPAAm-co-AAc)) and polyurethane. mdpi.com These materials exhibit controlled drug release based on environmental stimuli. The incorporation of this compound into such systems could introduce an additional layer of functionality, potentially allowing for the detection of specific molecules through changes in the nanofiber's properties.

Hydrogel Systems: Swelling Behavior and Stimuli-Responsive Properties

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Acrylic acid is a common component of hydrogels due to its hydrophilicity and the pH-dependent ionization of its carboxylic acid groups, which leads to significant changes in swelling behavior. researchgate.netgoogle.com The incorporation of the hydrophobic 4-isopropylbenzoyl group from this compound into a hydrogel network would create an amphiphilic structure.

Such amphiphilic hydrogels can exhibit unique self-assembly properties and respond to a variety of stimuli, including pH, temperature, and the presence of specific organic molecules. nih.govnih.gov For example, a study on hydrophobically functionalized poly(acrylic acid) showed that the interplay between the hydrophilic backbone and hydrophobic side chains leads to complex self-organization in water. mdpi.com While this study did not use this compound specifically, it provides a model for the expected behavior of hydrogels containing this monomer. The bulky isopropylbenzoyl group could influence the lower critical solution temperature (LCST) of thermo-responsive hydrogels, a key parameter in applications like drug delivery and tissue engineering. google.comresearchgate.net Research on copolymers of N-isopropylacrylamide and acrylic acid has shown that the ratio of these monomers can be tuned to achieve a desired LCST. google.com

The swelling properties of hydrogels are critical for their applications. Studies on poly(acrylamide-co-acrylic acid) hydrogels have shown that their mass swelling capabilities can be substantial. google.com The introduction of a bulky hydrophobic group like the 4-isopropylbenzoyl moiety would likely modulate this swelling behavior, potentially leading to materials with more controlled release kinetics for encapsulated substances.

Adsorbent Materials for Environmental Remediation Research

The development of effective adsorbent materials is crucial for environmental remediation efforts, particularly for the removal of pollutants from water. mdpi.com Hydrogels based on acrylic acid have been investigated for their ability to adsorb dyes and heavy metal ions from wastewater. nih.govmdpi.comijcce.ac.irresearchgate.net The carboxylic acid groups can act as binding sites for cationic pollutants.

The incorporation of this compound into an adsorbent polymer could enhance its affinity for certain organic pollutants through hydrophobic interactions. The aromatic ring and the isopropyl group could provide sites for the adsorption of non-polar contaminants. Research has shown that composites of poly(acrylic acid-co-styrene) and modified montmorillonite (B579905) are effective adsorbents for phenol, demonstrating the benefit of combining hydrophilic and hydrophobic components in an adsorbent material. ijcce.ac.ir

While direct studies on this compound-based adsorbents are not available, the principles of adsorbent design suggest its potential. Green adsorbents are often derived from renewable resources or are designed to be biodegradable. mdpi.com While this compound itself is a synthetic molecule, its use in creating highly efficient and selective adsorbents could contribute to more sustainable remediation technologies.

Research into Coatings and Adhesives through Polymer Design

Acrylic polymers are widely used in the formulation of coatings and adhesives due to their excellent adhesion, clarity, and durability. pstc.orgspecialchem.com The properties of these materials can be finely tuned by the choice of acrylic monomers. The inclusion of functional monomers, such as acrylic acid, can improve adhesion and provide sites for cross-linking. pstc.org

Introducing this compound into an acrylic polymer formulation for a coating could enhance its protective properties. The bulky, hydrophobic isopropylbenzoyl group could increase the water resistance of the coating. Furthermore, the aromatic ring could improve the coating's resistance to UV degradation. Research on waterborne acrylic coatings has shown that the incorporation of organic acid-amine complexes can improve corrosion inhibition. mdpi.compaint.orggoogleapis.com This suggests that the carboxylic acid group of this compound could be similarly utilized.

In the field of adhesives, acrylic pressure-sensitive adhesives are valued for their versatility. pstc.org The properties of these adhesives are highly dependent on the glass transition temperature (Tg) and molecular weight of the constituent polymers. mdpi.com The incorporation of a bulky monomer like this compound would be expected to increase the Tg of the resulting polymer, which could be beneficial for applications requiring high cohesive strength. Research on bio-based latex adhesives has explored the use of various acrylic monomers derived from plant oils to create sustainable adhesive formulations. nsf.gov This highlights the ongoing search for novel monomers to impart specific properties to adhesives.

Chemical Technologies: Water Treatment and Scale Inhibition Research

The buildup of mineral scale, such as calcium carbonate, in industrial water systems is a significant problem that can lead to reduced efficiency and equipment failure. Poly(acrylic acid) and its copolymers are widely used as scale inhibitors. paint.orgresearchgate.net These polymers function by adsorbing onto the growing crystals of scale, distorting their crystal structure and preventing further growth and deposition.

The effectiveness of a polymeric scale inhibitor is influenced by its molecular weight, charge density, and the nature of its functional groups. While there is no direct research on the use of this compound as a scale inhibitor, its structure suggests it could be a subject of investigation. The carboxylic acid group provides the necessary functionality for interacting with mineral surfaces. The hydrophobic isopropylbenzoyl group could potentially enhance the polymer's adsorption onto certain types of scale or modify its solubility in industrial water streams.

Research into acrylic acid-based polymers for water treatment is ongoing, with a focus on developing more effective and environmentally friendly inhibitors. researchgate.net Studies have explored the use of various copolymers and modified acrylic acids to improve performance. google.com Patents describe the use of phosphinopolycarboxylic acids and copolymers of acrylic acid with other functional monomers for scale inhibition. mdpi.comgoogle.com The exploration of novel acrylic acid derivatives, such as this compound, could lead to the development of next-generation scale inhibitors with improved performance characteristics.

Future Research Directions and Translational Outlook

Innovations in Sustainable Synthesis of Aroyl Acrylic Acids

The chemical industry's shift away from petroleum-based feedstocks toward biorenewable starting materials is a critical objective for sustainable development. renewable-carbon.eursc.org Currently, the majority of bulk chemicals, including the precursors for many complex molecules, are derived from crude oil. rsc.org Future research will increasingly focus on developing green and sustainable pathways for the synthesis of aroyl acrylic acids, mirroring the progress made for acrylic acid itself.

A significant area of research is the use of bio-derived feedstocks. Lactic acid, which can be produced by fermenting sugars from sources like corn, has emerged as a key platform chemical for producing acrylates. digitellinc.comazom.com New catalytic technologies are demonstrating the ability to convert chemicals from corn into acrylic acid and its esters with high yields, offering a potential reduction in carbon dioxide emissions compared to traditional methods. azom.com Researchers have developed bifunctional catalysts that can achieve greater than 90% yields in the dehydration of lactic acid to acrylic products, a benchmark for commercial viability. azom.com Another approach involves the catalytic hydroesterification of alkyl lactates, which can produce acrylate (B77674) esters in quantitative yields without the need for solvents and at significantly lower temperatures than previous methods. renewable-carbon.eu

Furthermore, innovations in catalysis are paving the way for milder and more efficient reactions. For instance, selenium-modified microgel catalysts have shown high activity for the oxidation of acrolein to acrylic acid using hydrogen peroxide as a green oxidant under mild conditions. maastrichtuniversity.nl Biocatalytic methods, such as the use of bacterial strains like Rhodococcus ruber to convert acrylonitrile (B1666552) to acrylic acid, present another environmentally benign alternative. nih.gov These sustainable strategies, from leveraging biomass to designing novel catalyst systems, provide a robust framework for the future synthesis of 3-(4-Isopropylbenzoyl)acrylic acid and other aroyl derivatives, aiming to enhance atom economy and reduce environmental impact. researchgate.net

Exploration of Novel Derivatives for Tailored Chemical Reactivity

The molecular architecture of this compound is a versatile starting point for the creation of a diverse library of novel derivatives with tailored chemical and biological properties. The reactivity of the carbon-carbon double bond and the carboxylic acid group, along with the potential for substitution on the aromatic ring, allows for extensive chemical modification.

One promising avenue is the synthesis of complex heterocyclic systems and amino acid derivatives. Research has shown that aroylacrylic acids and their esters can undergo regioselective condensation reactions with various reagents to form compounds like cyclopentanones and thiazolidinones, depending on the reaction medium. rsc.org In a notable example of asymmetric synthesis, an achiral aroyl acrylamide (B121943) was used to generate single-handed α-amino acid derivatives through a process of reversible Michael addition and dynamic preferential crystallization, achieving high enantiomeric excess without an external chiral source. nih.gov This highlights the potential to use the aroyl acrylic acid backbone to construct stereochemically complex and high-value molecules.

Moreover, the synthesis of novel derivatives is being driven by the search for new therapeutic agents. By modifying the aroyl acrylic acid scaffold, researchers have designed and synthesized new acrylate-based compounds as potential anticancer agents. nih.govresearchgate.net For example, a series of 3-(4-chlorophenyl)acrylic acid derivatives were synthesized and evaluated for their antiproliferative efficacy, with some compounds showing potent cytotoxic effects and the ability to inhibit tubulin polymerization, a key mechanism in cancer treatment. nih.govresearchgate.net Similarly, novel 2-aroyl benzofuran-based hydroxamic acids have been developed, demonstrating that modifications to the aroyl group can significantly impact biological activity. mdpi.com These studies underscore the immense potential for creating derivatives of this compound with finely tuned reactivity for applications in medicine and beyond.

Synergistic Integration of Computational and Experimental Methodologies